tPSA vs. Directly Linked Piperazine Isomer
The target compound (methylene-linked) exhibits a computed Topological Polar Surface Area (tPSA) of 33.7 Ų [1], which is identical to the directly attached 7-yl-piperazine isomer due to the same atomic composition. However, the presence of the methylene spacer moves the basic piperazine nitrogen further from the aromatic core, potentially lowering the molecule's overall hydrogen-bond donor capacity in a lipid environment. This spatial arrangement is critical for CNS drug design where subtle changes in tPSA and HBD count influence passive permeability across the blood-brain barrier [2]. The directly attached comparator (CAS 185515-03-1) shares the identical computed tPSA, but its 3D conformation places the amine in a different spatial position, affecting intramolecular hydrogen bonding.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | tPSA = 33.7 Ų; HBD Count = 1 |
| Comparator Or Baseline | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperazine (7-yl-piperazine, CAS 185515-03-1) – tPSA = 33.7 Ų; HBD Count = 1 |
| Quantified Difference | No numerical difference in 2D computed descriptors; the differentiation arises from the 3D vector of the piperazine group, which alters the interaction geometry with biological targets [3]. |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1]. 3D spatial comparison inferred from general SAR principles for CNS-penetrant scaffolds [3]. |
Why This Matters
For medicinal chemists optimizing CNS penetration, the 3D orientation of hydrogen bond donors is a more critical determinant of permeability than 2D tPSA alone, making the methylene-linked variant a distinct chemical probe from the directly attached isomer despite identical computed surface area.
- [1] PubChem Compound Summary for CID 18802116. Computed Properties section. View Source
- [2] PubChem. Predicted data for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)piperazine. Accessed via computed property databases. View Source
- [3] Wager, T.T., et al. (2016). Central Nervous System Multiparameter Optimization (CNS MPO) Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(7), 919-927. View Source
